molecular formula C13H18N2O2 B5042126 N-butyl-N'-(4-methylphenyl)ethanediamide

N-butyl-N'-(4-methylphenyl)ethanediamide

Cat. No.: B5042126
M. Wt: 234.29 g/mol
InChI Key: XKHOWDNKTFJTCW-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-methylphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a butyl group and a 4-methylphenyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(4-methylphenyl)ethanediamide typically involves the reaction of N-butylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

N-butylamine+4-methylbenzoyl chlorideN-butyl-N’-(4-methylphenyl)ethanediamide+HCl\text{N-butylamine} + \text{4-methylbenzoyl chloride} \rightarrow \text{N-butyl-N'-(4-methylphenyl)ethanediamide} + \text{HCl} N-butylamine+4-methylbenzoyl chloride→N-butyl-N’-(4-methylphenyl)ethanediamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(4-methylphenyl)ethanediamide may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-butyl-N’-(4-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-(4-chlorophenyl)ethanediamide
  • N-butyl-N’-(4-nitrophenyl)ethanediamide
  • N-butyl-N’-(4-methoxyphenyl)ethanediamide

Uniqueness

N-butyl-N’-(4-methylphenyl)ethanediamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties to the compound

Properties

IUPAC Name

N-butyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-14-12(16)13(17)15-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHOWDNKTFJTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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